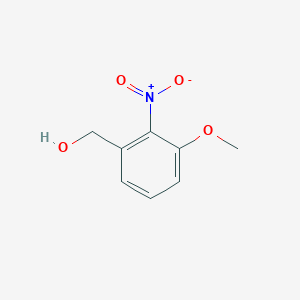

(3-Methoxy-2-nitrophenyl)methanol

Overview

Description

Scientific Research Applications

Biochemical Research

(3-Methoxy-2-nitrophenyl)methanol may be utilized in biochemical research due to its potential as a precursor for the synthesis of various indole derivatives. These derivatives have shown promise in anti-HIV activity and could be significant in the study of antiviral therapies .

Pharmacological Studies

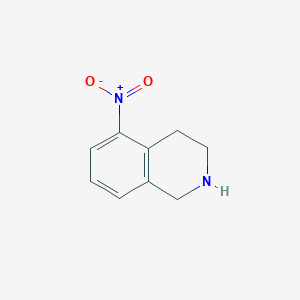

In pharmacology, this compound could be explored for its role in the synthesis of naphthoate esters, which may act as dopamine D4 antagonists, potentially contributing to the development of treatments for neurological disorders .

Analytical Chemistry

The structural similarity of (3-Methoxy-2-nitrophenyl)methanol to other nitrobenzyl alcohols suggests it could be used in analytical chemistry as a matrix for fast atom bombardment or matrix-assisted laser desorption ionization, aiding in the analysis of complex biological samples .

Antimicrobial Research

Recent studies indicate that compounds based on a (2-nitrophenyl)methanol scaffold, which includes (3-Methoxy-2-nitrophenyl)methanol, are promising inhibitors of PqsD, an enzyme crucial in the cell-to-cell communication of Pseudomonas aeruginosa. This could lead to new treatments for bacterial infections .

Synthetic Methylotrophy

This compound might also be relevant in the field of synthetic biology, particularly in constructing synthetic methylotrophs for bioconversion processes involving methanol as a feedstock .

Antitubercular Agents

There is potential for (3-Methoxy-2-nitrophenyl)methanol derivatives to act as new classes of antitubercular agents, which is crucial given the ongoing challenge of tuberculosis globally .

Mechanism of Action

While the specific mechanism of action for “(3-Methoxy-2-nitrophenyl)methanol” is not provided, a related compound based on a (2-nitrophenyl)methanol scaffold has been shown to be a promising inhibitor of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Safety and Hazards

Future Directions

Steam reforming for hydrogen production is one of the important research directions for clean energy . NiTiO3 catalysts with a hierarchical porous structure are prepared and applied to methanol steam reforming for hydrogen production . This could potentially involve “(3-Methoxy-2-nitrophenyl)methanol” in future research.

properties

IUPAC Name |

(3-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIIAPQEOXNDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438861 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-2-nitrophenyl)methanol | |

CAS RN |

53055-04-2 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

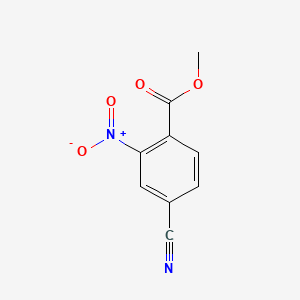

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

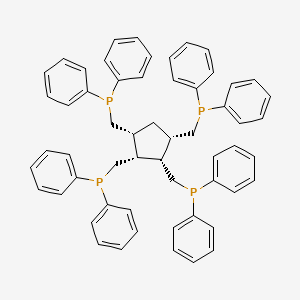

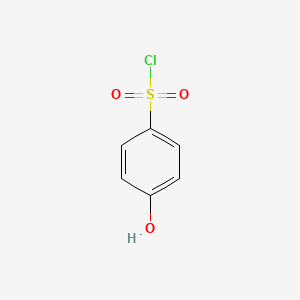

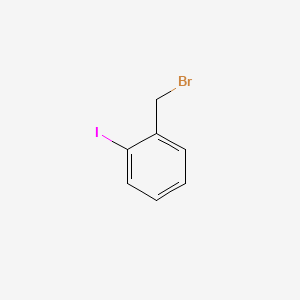

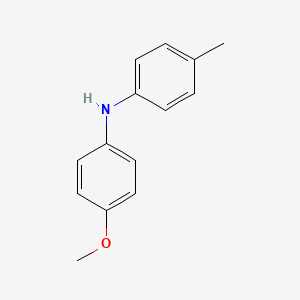

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)